molecular formula C13H15NO2 B153616 2-(5-propyl-1H-indol-3-yl)acetic acid CAS No. 136281-78-2

2-(5-propyl-1H-indol-3-yl)acetic acid

Cat. No. B153616
M. Wt: 217.26 g/mol
InChI Key: QOIMIIUSWMALMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-propyl-1H-indol-3-yl)acetic acid, also known as PIA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of indole acetic acid and has been found to possess potent anti-inflammatory and analgesic properties. The compound has been the subject of extensive research in recent years due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(5-propyl-1H-indol-3-yl)acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 2-(5-propyl-1H-indol-3-yl)acetic acid has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(5-propyl-1H-indol-3-yl)acetic acid is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in a number of preclinical models. However, one of the limitations of 2-(5-propyl-1H-indol-3-yl)acetic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 2-(5-propyl-1H-indol-3-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-propyl-1H-indol-3-yl)acetic acid and its effects on various biochemical and physiological pathways.

Synthesis Methods

The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid involves the reaction of 5-propylindole with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(5-propyl-1H-indol-3-yl)acetic acid. The synthesis of 2-(5-propyl-1H-indol-3-yl)acetic acid is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-(5-propyl-1H-indol-3-yl)acetic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

CAS RN

136281-78-2

Product Name

2-(5-propyl-1H-indol-3-yl)acetic acid

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(5-propyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C13H15NO2/c1-2-3-9-4-5-12-11(6-9)10(8-14-12)7-13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16)

InChI Key

QOIMIIUSWMALMN-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1)NC=C2CC(=O)O

Canonical SMILES

CCCC1=CC2=C(C=C1)NC=C2CC(=O)O

synonyms

1H-Indole-3-aceticacid,5-propyl-(9CI)

Origin of Product

United States

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